Methyl oxindole-7-carboxylate
Description
Historical Context of Oxindole (B195798) Scaffold Discovery and Significance
The journey of the oxindole scaffold in scientific research began with its initial isolation and characterization. Structurally, oxindole, or 1,3-dihydro-2H-indol-2-one, is composed of a six-membered benzene (B151609) ring fused to a five-membered pyrrolidone ring, with a carbonyl group at the C-2 position. rsc.org This seemingly simple heterocyclic compound was first synthesized in 1866 by Baeyer and Knop through the reduction of isatin (B1672199). nih.gov Over the decades, the oxindole core has been identified in a multitude of natural sources and has become a focal point of intense synthetic and medicinal chemistry research. Its importance lies in the vast array of biological activities exhibited by its derivatives, solidifying its status as a privileged structural motif in drug discovery. nih.govmdpi.com
Prevalence of the Oxindole Core in Natural Products and Synthetic Compounds
The oxindole moiety is a recurring theme in the molecular architecture of numerous natural products, showcasing a diverse range of complex structures and biological functions. researchgate.net These naturally occurring compounds have, in turn, inspired the synthesis of a vast library of synthetic oxindole derivatives. rsc.org The inherent versatility of the oxindole core allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. researchgate.net
Below are tables detailing some of the notable natural and synthetic compounds featuring the oxindole scaffold.
Table 1: Examples of Natural Products Containing the Oxindole Core
| Natural Product | Source | Noted Biological Activity/Significance |
| Rhynchophylline | Uncaria rhynchophylla | NMDA antagonist, calcium channel blocker nih.gov |
| Convolutamydine A | Marine bryozoan Amathia convoluta | Potent activity against leukemia cells researchgate.net |
| Spirotryprostatin A | Aspergillus fumigatus | Antimitotic agent researchgate.net |
| Horsfiline | Horsfieldia superba | Analgesic properties researchgate.net |
| Coerulescine | Phalaris coerulescens | researchgate.net |
Table 2: Examples of Synthetic Compounds and Drugs with an Oxindole Core
| Compound/Drug Name | Therapeutic Area/Target |
| Sunitinib | Anticancer (Tyrosine kinase inhibitor) rsc.org |
| Ziprasidone | Antipsychotic researchgate.net |
| Tenidap | Anti-inflammatory (withdrawn) nih.gov |
| MI-888 | Anticancer (MDM2 inhibitor) researchgate.net |
General Significance of the Oxindole Moiety in Medicinal Chemistry and Organic Synthesis
The significance of the oxindole moiety is multifaceted, spanning both medicinal chemistry and organic synthesis. In medicinal chemistry, oxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, nih.govmdpi.comnih.gov anti-inflammatory, nih.gov antimicrobial, nih.gov antiviral, and neuroprotective properties. researchgate.net The ability to readily modify the oxindole core at various positions, particularly at the C3-position, allows for the fine-tuning of biological activity and selectivity. nih.gov
From a synthetic standpoint, the oxindole scaffold serves as a versatile building block for the construction of more complex heterocyclic and spirocyclic systems. researchgate.netrsc.org The development of novel synthetic methodologies to access functionalized oxindoles remains an active area of research, with transition-metal-catalyzed reactions and asymmetric synthesis being prominent themes. nih.gov The reactivity of the oxindole core, including the enolate chemistry at the C3-position, provides a platform for a wide range of chemical transformations. nih.gov
Focus on Methyl Oxindole-7-carboxylate as a Specific Research Target
Within the vast family of oxindole derivatives, this compound emerges as a compound of particular interest for targeted research. This specific molecule is characterized by a methyl ester group at the 7-position of the oxindole's aromatic ring. While dedicated research solely on this compound is not extensive, its structural features suggest significant potential.
Table 3: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-7-carboxylate nih.gov |
| Molecular Formula | C₁₀H₉NO₃ rsc.orgnih.govlookchem.com |
| Molecular Weight | 191.18 g/mol nih.gov |
| CAS Number | 380427-39-4 rsc.orgnih.govlookchem.com |
Relevance of Ester Functionality at the 7-Position in Oxindole Research
The presence of a methyl ester at the 7-position of the oxindole ring is significant for several reasons. The corresponding indole-7-carboxylic acid is a key building block in the synthesis of various pharmaceuticals. tdcommons.org Ester groups, such as the methyl ester in this compound, are often employed in medicinal chemistry as part of a prodrug strategy to enhance the bioavailability of a parent carboxylic acid. tcichemicals.com
Furthermore, functionalization of the aromatic ring of the oxindole scaffold can significantly impact its biological activity. While much of the focus has been on substitutions at the 5- and 6-positions, modifications at the 7-position offer another avenue to explore the structure-activity relationship of oxindole-based compounds. For instance, the synthesis of various 7-aza-2-oxindole derivatives has been pursued to develop novel anti-inflammatory agents. nih.gov The ester functionality at the 7-position provides a chemical handle for further synthetic modifications, allowing for the creation of a library of novel derivatives for biological screening.
Potential Research Avenues for this compound
Given the established biological importance of the oxindole scaffold and the synthetic utility of the ester group, this compound presents several promising research avenues.
As a Key Intermediate: This compound can serve as a crucial starting material for the synthesis of more complex and potentially more potent biologically active molecules. For example, a related compound, methyl 2-oxoindoline-6-carboxylate, is a key intermediate in the preparation of the anticancer drug Nintedanib. tdcommons.orgchemicalbook.com By analogy, this compound could be a valuable precursor for novel therapeutic agents.
Biological Screening: The compound itself warrants screening for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties, given the diverse activities of other oxindole derivatives. researchgate.net
Development of Novel Synthetic Methodologies: Research can be directed towards developing new and efficient methods for the synthesis and functionalization of this compound and other 7-substituted oxindoles. This could involve exploring novel catalytic systems for the regioselective functionalization of the oxindole core.
Probe for Mechanistic Studies: Due to its specific substitution pattern, this compound could be utilized as a chemical probe to investigate the mechanism of action of oxindole-based drugs and to understand the role of substitution on the aromatic ring in target binding and biological response.
The commercial availability of this compound from various chemical suppliers further facilitates its exploration in these potential research areas. lookchem.comthermofisher.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-8(12)11-9(6)7/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRNLIMSQFUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378517 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-39-4 | |
| Record name | Methyl 2,3-dihydro-2-oxo-1H-indole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380427-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl oxindole-7-carboxylate | |
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Advanced Synthetic Methodologies for Oxindole Derivatives and Methyl Oxindole 7 Carboxylate
Classical and Contemporary Approaches to the Oxindole (B195798) Nucleus
The synthesis of the oxindole core has evolved significantly from classical cyclization reactions to modern, highly efficient catalytic methods. These approaches provide access to a wide array of substituted oxindoles, forming the foundation for the targeted synthesis of specific derivatives.
Review of Established Synthetic Routes for Oxindole
Classical methods for constructing the oxindole ring system have been fundamental to organic synthesis for many years. These established routes often require specifically functionalized precursors and sometimes harsh reaction conditions. acs.org
One of the most traditional approaches is the Friedel-Crafts cyclization of α-halo or α-hydroxy acetanilides. acs.org This method, while modular, is often limited by the need for strongly acidic conditions and high temperatures, which restricts the compatibility of certain functional groups. acs.org Another foundational method involves the cyclization of o-aminophenylacetic acid derivatives. acs.org
Intramolecular cyclization reactions have also been extensively used. These include:
Radical cyclizations , where aryl radicals add intramolecularly to α,β-unsaturated N-alkylamides to form the oxindole structure. acs.org
Palladium-catalyzed intramolecular Heck reactions , which have been widely applied, including in asymmetric syntheses. acs.orgtsukuba.ac.jp
Intramolecular arylation of amide enolates or amides provides another pathway to the oxindole core. acs.org
A significant drawback of many of these classical methods is the inherent need for a pre-functionalized aromatic ring, such as an ortho-halogen or an amino group, which can necessitate multi-step preparations of the required starting materials. acs.org
Recent Innovations in Oxindole Synthesis
In recent years, research has focused on developing more efficient, sustainable, and versatile methods for oxindole synthesis. sjp.ac.lksjp.ac.lk These innovations often utilize transition-metal catalysis and novel reaction pathways to overcome the limitations of classical approaches.
A major advancement is the use of palladium-catalyzed C-H functionalization , which allows for the direct formation of the oxindole ring from readily available α-chloroacetanilides without requiring pre-functionalized arenes. This method demonstrates high regioselectivity and tolerates a wide range of functional groups that are often incompatible with strong Lewis acids used in classical Friedel-Crafts reactions. acs.org
Other notable modern methodologies include:
Green Chemistry Approaches : Significant effort has been directed towards developing environmentally benign protocols. sjp.ac.lksjp.ac.lk This includes using green solvents like water, deep eutectic solvents, and ionic liquids, as well as techniques such as microwave irradiation and visible-light-induced reactions. sjp.ac.lksjp.ac.lk Catalyst-free conditions using water as a medium have been successfully developed for certain reactions, offering excellent yields and short reaction times. sjp.ac.lk
Photocatalysis : Photo-induced radical cyclization of N-arylacrylamides has emerged as a powerful tool for oxindole synthesis. sioc-journal.cn Visible-light-induced, metal-free, three-component radical coupling reactions have been reported for creating complex 3,3'-disubstituted oxindoles under mild conditions. rsc.org
Electrochemical Synthesis : Electrochemistry offers a sustainable and green alternative for synthesizing oxindole derivatives. researchgate.net This technology enables synthetic routes under external oxidant-free conditions and has been used for the oxidative rearrangement of indoles to spirooxindoles and for direct C-H functionalization. researchgate.netacs.org
Catalytic C-H Insertion : Ruthenium(II)-Pheox catalyzed intramolecular C-H insertion reactions of diazoamides provide a highly efficient route to oxindoles in high yields and with excellent regioselectivity. scientific.net
These contemporary methods not only provide more efficient and sustainable pathways to the oxindole nucleus but also enable the synthesis of complex and diversely functionalized derivatives that were previously difficult to access. benthamdirect.comacs.org
Targeted Synthesis of Methyl Oxindole-7-carboxylate and Analogues
The synthesis of specifically substituted oxindoles, such as those functionalized at the C7 position of the benzene (B151609) ring, presents unique challenges. researchgate.net Strategies often involve the use of versatile precursors like isatin (B1672199), which can be manipulated through various reaction types to yield the desired products.
Strategies Involving Isatin as a Precursor
Isatin (indoline-2,3-dione) is a highly valuable and readily available starting material for the synthesis of a vast array of oxindole derivatives. egasmoniz.com.ptnih.gov Its unique reactivity, particularly the electrophilic carbonyl group at the C3 position, makes it an ideal substrate for numerous transformations, including condensation and multi-component reactions. uc.ptsemanticscholar.org
A zinc-mediated domino reaction has been developed for the synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones from isatin derivatives. Notably, this reaction is successful with isatins bearing a carboxylic acid group at the 7-position, affording the corresponding product in good yield, demonstrating the feasibility of using 7-substituted isatins in complex transformations. mdpi.com
Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis and have been applied to the modification of isatins. The Knoevenagel condensation, for example, involves the reaction of isatin derivatives with compounds containing active methylene (B1212753) groups. semanticscholar.org This type of reaction typically occurs at the C3-carbonyl of the isatin core.
While direct synthesis of this compound via a simple condensation was not prominently detailed in the reviewed literature, the principles of condensation chemistry are often integrated into more complex transformations. For instance, the initial step in many multi-component reactions involving isatin is a condensation event that forms a reactive intermediate. beilstein-journals.org
Multi-component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, have become a powerful strategy in diversity-oriented synthesis. uc.ptrsc.org Isatin is an exceptionally useful building block in MCRs for generating structurally diverse oxindole derivatives, including spirooxindoles and 3,3-disubstituted oxindoles. egasmoniz.com.ptnih.gov
The application of isatin-based MCRs provides an efficient pathway to complex molecules. nih.gov For example, a three-component reaction of isatins, (E)-3-(2-nitrovinyl)-indoles, and chiral polycyclic α-amino acids has been developed to form polycyclic pyrrolidine-fused spirooxindoles. sjp.ac.lk Another three-component tandem cycloaddition involving isatins provides access to functionalized spiropyrrolizidine oxindoles in high yields and with excellent diastereoselectivity. mdpi.com The success of these reactions with isatins bearing a range of substituents suggests their applicability to the synthesis of analogues of this compound. mdpi.com The Ugi four-component reaction, using isatin as the key building block, has also been employed to efficiently synthesize libraries of oxindole–lactam hybrids. nih.gov
Metal-Catalyzed Methodologies for Oxindole Core Construction
Transition-metal-catalyzed reactions have become indispensable for the synthesis of a wide variety of heterocyclic compounds, including oxindoles. nih.govacs.org These methodologies often involve the generation of high-energy organometallic intermediates that undergo domino or cascade cyclization reactions, providing facile access to functionalized oxindoles with high levels of chemo- and stereoselectivity. nih.govacs.org
Transition Metal Catalysis in C-C and C-N Bond Formation
The construction of the oxindole core heavily relies on the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Transition metals such as palladium, rhodium, copper, and ruthenium have been extensively utilized to catalyze these transformations. nih.govacs.org
One common strategy involves the intramolecular cyclization of N-aryl acrylamides. For instance, a ruthenium(II)/N-heterocyclic carbene (NHC) catalyst system has been shown to effectively mediate the intramolecular hydroarylation of N-aryl acrylamides to produce oxindoles. core.ac.uk This process is believed to proceed through an amide-directed aromatic C-H bond activation followed by intramolecular alkene arylmetalation. core.ac.uk Similarly, palladium catalysts are widely used for intramolecular C-H amination and α-arylation reactions to construct the oxindole ring. researchgate.net For example, treatment of N-tosylphenylacetamide derivatives with palladium(II) acetate (B1210297) in the presence of copper(II) acetate can afford 3,3-disubstituted oxindoles via intramolecular metallation of an aromatic C-H bond and subsequent C-N bond formation. researchgate.net
Transition metal-catalyzed C-N bond activation has also emerged as a powerful strategy. rsc.org This approach involves the cleavage of a C-N bond by a transition metal to generate reactive intermediates that can then participate in new C-C or C-N bond-forming reactions to construct the oxindole scaffold. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Oxindole Synthesis
| Catalyst System | Starting Material | Product | Key Bond Formation | Reference |
| Ru(II)/NHC | N-aryl acrylamide | Oxindole | C-C (intramolecular hydroarylation) | core.ac.uk |
| Pd(OAc)₂/Cu(OAc)₂ | N-tosylphenylacetamide derivative | 3,3-disubstituted oxindole | C-N (intramolecular amination) | researchgate.net |
| Rhodium catalyst | N-aryl diazoamide | Oxindole | C-H insertion | nih.govacs.org |
| Copper catalyst | 2-haloanilide and alkyne | Oxindole | C-C and C-N (Sonogashira coupling/cyclization) | nih.govacs.org |
Asymmetric Catalysis for Enantioselective Synthesis of Oxindoles
The development of asymmetric catalytic methods to produce enantioenriched oxindoles is of great importance due to the differential biological activity often observed between stereoisomers. nih.gov Chiral ligands complexed with transition metals are widely employed to achieve high enantioselectivity. beilstein-journals.org
Dual catalysis systems, combining a transition metal complex and a chiral amine, have proven effective for the enantioselective synthesis of complex spirocyclic oxindoles. acs.org For instance, the synergistic cooperation of a palladium complex and a chiral amine can control a dynamic conjugate addition/intramolecular allylic alkylation sequence to afford polysubstituted spirocyclic oxindoles with high enantiomeric ratios. acs.org The selection of the appropriate metal, ligand, and chiral amine is crucial for achieving high stereoselectivity. acs.org
Asymmetric Heck/Sonogashira reactions co-catalyzed by palladium and copper have been developed for the synthesis of chiral oxindoles containing trifluoromethylated quaternary stereogenic centers with excellent enantioselectivities. researchgate.net Furthermore, iridium-catalyzed asymmetric intramolecular hydroarylation of α-ketoamides has been reported to yield 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity. beilstein-journals.org
Table 2: Examples of Asymmetric Catalysis in Oxindole Synthesis
| Catalyst System | Reaction Type | Product | Enantioselectivity (ee) | Reference |
| Pd/Chiral Amine | Dynamic Cascade Transformation | Polysubstituted spirocyclic oxindoles | up to >99.5:0.5 er | acs.org |
| Pd/Cu Co-catalysis | Heck/Sonogashira Reaction | CF₃-substituted chiral oxindoles | 94–98% | researchgate.net |
| Ir(cod)₂/Chiral Ligand | Intramolecular Hydroarylation | 3-substituted 3-hydroxy-2-oxindoles | up to 98% | beilstein-journals.org |
| Pd/Bis(oxazoline) Ligand | Asymmetric Allylation | 3-allyl-3-hydroxyoxindoles | up to 97% | beilstein-journals.org |
Green Chemistry Approaches in Oxindole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sjp.ac.lk In the context of oxindole synthesis, this translates to the use of environmentally benign solvents and sustainable energy sources. sjp.ac.lksjp.ac.lk
Utilization of Green Solvents (e.g., water, deep eutectic solvents, ionic liquids)
The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable chemistry. sjp.ac.lkmrforum.com
Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for organic reactions. sjp.ac.lkmrforum.com Catalyst-free Henry reactions using water as the reaction medium have been developed for the synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids with excellent yields and short reaction times. sjp.ac.lk The use of heterogeneous catalysts in water also allows for the synthesis of oxindole derivatives with high activity, selectivity, and catalyst reusability. sjp.ac.lk
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. researchgate.net They are considered green solvents due to their low toxicity, biodegradability, and simple preparation. researchgate.net
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. mrforum.commdpi.com Their negligible vapor pressure, thermal stability, and non-flammability make them environmentally friendly alternatives to volatile organic compounds. researchgate.net
Polyethylene Glycol (PEG): PEG is a biodegradable and non-toxic polymer that can be used as a reusable solvent medium for various organic transformations, including the synthesis of oxindole derivatives. sjp.ac.lkresearchgate.net
Sustainable Techniques (e.g., microwave irradiation, electrochemical methods)
Sustainable techniques aim to improve reaction efficiency, reduce energy consumption, and minimize waste generation. sjp.ac.lksjp.ac.lk
Microwave Irradiation: Microwave-assisted organic synthesis offers significant advantages, including rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. researchgate.netacs.org This technique has been successfully applied to the synthesis of 3-alkenyl oxindole derivatives in solvent-free conditions, representing a green and efficient protocol. ajgreenchem.com
Electrochemical Methods: Electrochemical synthesis provides a green alternative to traditional methods by replacing stoichiometric chemical oxidants with electricity. acs.orgnih.gov An electrochemical umpolung C-H functionalization of oxindoles has been developed to access unsymmetrical 3,3-disubstituted oxindoles under mild and environmentally benign conditions. acs.orgnih.gov This method allows for C-O, C-C, and C-N bond formation without the need for external oxidants. acs.orgnih.gov
Functionalization Strategies at Key Positions of the Oxindole Scaffold
The functionalization of the oxindole core at various positions is crucial for creating a diverse range of derivatives with different biological activities. benthamdirect.comiiserpune.ac.in The C3 position is particularly important as many natural products and drugs are substituted at this center. iiserpune.ac.in
Strategies for functionalization often involve direct C-H functionalization, which is an atom-economical approach. acs.orgnih.gov For instance, the electrochemical method mentioned earlier allows for the direct C-H functionalization at the C3 position to introduce various substituents. acs.orgnih.gov
Another approach involves the use of multi-component reactions. A one-pot, three-component reaction using isatin, malononitrile, and dimedone in the presence of a recyclable solid acid catalyst has been developed for the synthesis of spirooxindole derivatives. sjp.ac.lk Tin-catalyzed C(sp³)–H bond functionalization of 2-methyl azaarenes with isatin and active methylene compounds provides access to 3,3'-disubstituted 2-oxindoles and spirooxindoles. rsc.org
Furthermore, metal-catalyzed reactions are employed for specific functionalizations. A Ru(II)-NHC catalyzed reaction using secondary alcohols can lead to the formation of a C=C bond at the C3-position of 2-oxindoles. iiserpune.ac.in
C-3 Functionalization via Nucleophilic Additions and Cycloadditions
The C-3 position of the oxindole ring is a primary site for introducing molecular diversity, often leading to the creation of a chiral quaternary center. Nucleophilic additions and cycloaddition reactions are powerful tools for this purpose.
Nucleophilic Additions: The direct functionalization of the C-3 position often involves the oxindole fragment acting as a nucleophile. nih.gov A variety of transformations, including arylation, alkylation, and amination, have been developed. nih.gov Asymmetric nucleophilic addition to isatin-derived substrates is a common strategy to construct chiral 3-substituted 3-aminooxindoles. chinesechemsoc.org For instance, phosphonium (B103445) ion-pair catalysts have been successfully used to promote the asymmetric Michael addition of 3-substituted oxindoles to activated alkenes, yielding 3,3-disubstituted oxindoles with high enantioselectivity. chinesechemsoc.org Another approach involves an electrochemical method that enables the oxindole fragment to behave as an electrophile (umpolung), allowing for C-O, C-C, or C-N bond formation at the C-3 position under mild conditions without stoichiometric oxidants. nih.gov
Cycloaddition Reactions: [3+2] cycloaddition reactions are particularly effective for constructing complex spirooxindole frameworks. The reaction of in-situ generated azomethine ylides with ethylene (B1197577) derivatives can produce novel asymmetric spirooxindole hybrids with four contiguous asymmetric carbons in high yield and with excellent regioselectivity and diastereoselectivity. mdpi.com Similarly, dinuclear zinc-catalyzed enantioselective [3+2] cycloadditions between N-2,2,2-trifluoroethylisatin ketimines and aurones have been developed to create CF₃-containing spirooxindoles. rsc.org A metal-free cascade cyclization has also been reported for synthesizing perfluorinated oxindoles using N-arylacrylamides and perfluoroalkyl iodides. beilstein-journals.org
The table below summarizes selected C-3 functionalization methods.
Table 1: Methodologies for C-3 Functionalization of Oxindoles| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Michael Addition | Phosphonium ion-pair catalyst (P8) | 3-Substituted oxindoles, Activated alkenes | 3,3-Disubstituted oxindoles | chinesechemsoc.org |
| Electrochemical C-H Functionalization | Electrochemical (Umpolung) | 3-Substituted oxindoles, Alcohols | 3-Alkoxy-3-substituted oxindoles | nih.gov |
| [3+2] Cycloaddition | In-situ generated azomethine ylide | Isatin, L-proline, Ethylene derivative | Spirooxindole hybrids | mdpi.com |
| [3+2] Cycloaddition | Dinuclear Zinc | N-2,2,2-trifluoroethylisatin ketimines, Aurones | CF₃-containing spirooxindoles | rsc.org |
| Oxidative Radical Cyclization | tert-Butyl hydroperoxide (TBHP) | N-Arylacrylamides, Alcohols | 3,3-Disubstituted oxindoles | beilstein-journals.org |
N-Alkylation and N-Functionalization Strategies
While C-3 functionalization is common, modification at the N-1 position is crucial for synthesizing a wide range of bioactive molecules. A significant challenge is achieving selective N-alkylation over the competing C-3 alkylation in N-unprotected 3-monosubstituted oxindoles.
One effective strategy involves the use of a protecting group at the C-3 position to direct alkylation to the nitrogen atom. For example, using (N-methylpyrrol-2-yl)methylidene as a protecting group for the C-3 position allows for a simple and mild procedure to convert various oxindoles into their corresponding N-alkylated and N-benzylated derivatives in moderate to good yields. researchgate.net
Chemoselective control without protecting groups is also possible by tuning reaction conditions. A metal-free, switchable method for the alkylation of 2-oxindoles with secondary alcohols has been developed. acs.org The use of a protic solvent and a Brønsted acid catalyst favors C-alkylation, whereas an aprotic solvent and a Lewis acid catalyst selectively yield N-alkylated 2-oxindoles. acs.org For N-unprotected 3-monosubstituted oxindoles, a systematic study revealed that using butyllithium (B86547) (BuLi) to form the N,C-dianion, followed by reaction with an alkylating agent, can achieve selective C-3 alkylation. nih.gov This implies that careful choice of base and reaction conditions is paramount for directing functionalization to either the C-3 or N-1 position.
Aromatic Ring Substitutions (e.g., at C-7 for this compound)
Functionalization of the benzene ring of the oxindole core, particularly at the C-7 position, is essential for creating derivatives like this compound. This is often more challenging than C-3 or N-1 modification due to the lower reactivity of the aromatic C-H bonds.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy. An iridium-catalyzed cascade synthesis using pyridyl-protected anilines and a diazo compound provides a direct route to C-7 functionalized oxindoles. researchgate.net The pyridyl directing group facilitates the regioselective C-H activation at the ortho-position of the aniline, leading to the formation of the oxindole ring with a substituent at the C-7 position. This method is scalable and shows excellent regioselectivity. researchgate.net Another approach involves the Ru(II)-catalyzed skeletal editing of an oxindole with an internal alkyne to synthesize C-7 alkylated indole (B1671886) derivatives, which can be precursors to the corresponding oxindoles. researchgate.net
Achieving high regioselectivity is the cornerstone of synthesizing specifically substituted oxindoles like this compound. Directing groups are frequently employed to guide metal catalysts to a specific C-H bond.
The use of a pyridyl directing group in iridium catalysis is a prime example, enabling the synthesis of C-7 functionalized oxindoles with high regioselectivity. researchgate.net For indole synthesis, which is closely related, cationic zirconium complexes have been shown to mediate highly regioselective alkylation at the C-7 position without the need for complex directing groups. researchgate.net Furthermore, a protocol for C-7 functionalization of oxindoles has been reported that avoids the need for a directing group at the N-center. acs.org In the synthesis of CF₃-containing spirooxindoles, various substitutions at the C-5, C-6, and C-7 positions of the aromatic ring of ketimine precursors were well-tolerated, furnishing products in excellent yields, although a CF₃ group at C-7 was found to reduce diastereoselectivity. rsc.org
The table below highlights strategies for regioselective C-7 functionalization.
Table 2: Regioselective C-7 Functionalization Strategies| Catalyst System | Directing Group | Substrates | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Iridium(III) | Pyridyl | Pyridyl-protected anilines, Diazo compound | C-7 functionalized oxindole | High regioselectivity, scalable | researchgate.net |
| Cationic Zirconium | None | N-alkylindole | C-7 alkylated indole | Directing-group-free | researchgate.net |
| Metal-Free | None | N-protected oxindole | C-5/C-7 alkylated oxindole | Tunable regioselectivity | acs.org |
| Ru(II) | Weakly coordinating | Indoline, Internal alkyne | C-7 alkylated indole | Atom-economical, broad scope | researchgate.net |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms, kinetics, and thermodynamics of oxindole-forming reactions is crucial for optimizing existing methods and designing new, more efficient synthetic routes.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms in oxindole synthesis.
For the synthesis of ethoxycarbonyldifluoromethylated oxindoles, DFT studies have shown that a radical-based ring closure is energetically more favorable than a heterolytic pathway. nih.govresearchgate.net These calculations identified the formation of the arylmethacrylamide radical as the rate-determining step and successfully predicted product yields and selectivities consistent with experimental results. nih.govresearchgate.net
Molecular Electron Density Theory (MEDT) has been applied to study the [3+2] cycloaddition reaction used to form spirooxindoles. mdpi.com The study of a reaction between an azomethine ylide and a ferrocene (B1249389) ethylene derivative revealed a highly asynchronous, two-stage one-step mechanism. mdpi.com The high polar character of the reaction was attributed to the supernucleophilic nature of the azomethine ylide and the strong electrophilic character of the ferrocene ethylene. mdpi.com Similarly, a MEDT study of an intramolecular [3+2] cycloaddition for synthesizing tetracyclic isoxazolidines from an oxindole derivative confirmed that the kinetically favored fused-endo pathway aligns with experimental observations. maxapress.com
In the context of oxindole synthesis, computational studies have explored the kinetics and thermodynamics to understand reaction outcomes. For the radical-mediated formation of difluoromethylated oxindoles, DFT was used to explore the reaction mechanism, kinetics, and thermodynamics, demonstrating that theoretical methods can be useful for understanding and further exploring the reaction's scope. nih.govresearchgate.net
Experimental studies have also shed light on these aspects. For example, the enzymatic formation of 3-substituted 2-oxindoles by the heme enzyme MarE was investigated. acs.org This enzyme catalyzes the insertion of a single oxygen atom from O₂ into an indole ring, likely forming an epoxyindole intermediate that undergoes a 2,3-hydride migration to yield the 2-oxindole structure. acs.org Kinetic studies on a modified lysozyme, oxindolealanine-62 lysozyme, revealed that while the catalytic rate was 2000-fold slower than the native enzyme, the partitioning of the glycosyl enzyme intermediate between hydrolysis and transglycosylation was unaffected, suggesting a sterically hindered fit rather than a change in the fundamental catalytic mechanism. nih.gov These investigations highlight the complex interplay of factors governing the rates and outcomes of oxindole-forming reactions.
Role of Catalysts (Chiral and Achiral) in Reaction Pathways
The synthesis of oxindole scaffolds, a core structural motif in numerous natural products and pharmaceuticals, has been significantly advanced through the development of innovative catalytic methodologies. organic-chemistry.orgbeilstein-journals.org These methods, employing both chiral and achiral catalysts, offer efficient and selective routes to functionalized oxindoles, including those with quaternary stereocenters. organic-chemistry.org While specific catalytic syntheses targeting this compound are not extensively detailed in dedicated studies, the general catalytic principles are broadly applicable to a wide range of substituted oxindoles, including those bearing a carboxylate group at the 7-position. The tolerance of many catalytic systems to ester functionalities suggests their potential application in the synthesis of this specific compound.
Transition metal catalysis, particularly with palladium, rhodium, iridium, and copper, has been instrumental in the formation of the oxindole core. beilstein-journals.org These reactions often proceed through domino processes, where a series of transformations occur in a single pot, enhancing synthetic efficiency. organic-chemistry.org Key strategies include intramolecular cyclizations, cross-coupling reactions, and C-H bond activation.
Achiral Catalysis in Oxindole Synthesis
Achiral catalysts are pivotal in constructing the fundamental oxindole framework. Palladium-catalyzed reactions, such as the Heck reaction, have been effectively used to form the five-membered ring of the oxindole system. chim.it For instance, the intramolecular Heck reaction of o-iodoacrylamides can generate the oxindole structure. chim.it Furthermore, palladium catalysts facilitate the α-arylation of amides, a key step in building the oxindole core from appropriate precursors. nih.gov
Recent advancements have focused on developing sustainable and practical methods. For example, an iron-catalyzed photoredox decarboxylative radical cyclization has been reported for the synthesis of oxindoles from carboxylate precursors. researchgate.netacs.org This method operates under mild conditions and demonstrates a broad substrate scope. acs.org Similarly, nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions provide access to 3,3-disubstituted oxindoles, which are important for creating all-carbon quaternary centers. organic-chemistry.org
A notable example of achiral catalysis in the synthesis of a related structure involves the use of Raney Nickel. In the synthesis of an intermediate for (+)-Coerulescine, an oxindole-3-carboxylate derivative was formed through the hydrogenation of a nitro group, which subsequently cyclized to form the oxindole ring. nih.govfrontiersin.org This reductive cyclization highlights the utility of hydrogenation catalysts in forming the core oxindole structure.
Table 1: Examples of Achiral Catalysts in Oxindole Synthesis
| Catalyst System | Reaction Type | Substrate Type | Product Type | Key Features |
|---|---|---|---|---|
| Pd(OAc)₂ / P(t-Bu)₃ | Intramolecular α-Arylation | 2-chloro-N-arylamides | Substituted Oxindoles | High yields, good functional group tolerance. ias.ac.in |
| FeCl₃ / Visible Light | Decarboxylative Radical Cyclization | N-arylacrylamides and Carboxylic Acids | 3-Alkyl/Acyl Oxindoles | Mild conditions, sustainable, broad scope. researchgate.netacs.org |
| NiCl₂(DME) / Ligand | Domino Heck Cyclization/Suzuki Coupling | Acrylamides and Aryl Halides | 3,3-Disubstituted Oxindoles | Forms quaternary carbon centers. organic-chemistry.org |
Chiral Catalysis for Asymmetric Oxindole Synthesis
The synthesis of enantioenriched oxindoles, particularly those with a stereocenter at the C3 position, is of significant interest due to the stereospecific bioactivity of these compounds. beilstein-journals.org Chiral catalysts, including both transition metal complexes and organocatalysts, are employed to control the stereochemical outcome of the reaction.
Asymmetric intramolecular Heck reactions, using palladium catalysts with chiral ligands like (R)-BINAP, were among the pioneering methods for creating chiral quaternary centers in oxindoles. chim.it More recently, a variety of catalytic systems have been developed for the enantioselective synthesis of 3-substituted-3-hydroxyoxindoles, which are versatile synthetic intermediates. beilstein-journals.org For example, scandium(III) complexes with chiral ligands have been shown to be effective Lewis acid catalysts for enantioselective additions to isatins. bldpharm.com
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of oxindoles. Chiral phosphoric acids, for instance, have been used in the kinetic resolution of oxindole-based styrenes. frontiersin.org Cinchona alkaloid derivatives are another important class of organocatalysts, capable of promoting highly enantioselective reactions such as the aza-Morita–Baylis–Hillman reaction of isatin imines. rsc.org These catalysts often function as bifunctional reagents, activating both the nucleophile and the electrophile to achieve high levels of stereocontrol. rsc.org
Table 2: Examples of Chiral Catalysts in Oxindole Synthesis
| Catalyst System | Reaction Type | Substrate Type | Product Type | Enantioselectivity (ee) |
|---|---|---|---|---|
| [Pd(η³-C₃H₅)Cl]₂ / Chiral Bis(oxazoline) | Asymmetric Allylation | 3-O-Boc-oxindole | 3-Allyl-3-hydroxyoxindoles | Up to 97% ee |
| Sc(OTf)₃ / Chiral Pyridine-oxazoline | Enantioselective Friedel-Crafts | Isatins and Indoles | 3-Aryl-3-hydroxyoxindoles | 85-99% ee bldpharm.com |
| Chiral Phosphoric Acid | Kinetic Resolution | Oxindole-based Styrenes | Axially Chiral Styrenes | Up to 98% ee |
| Cinchona Alkaloid Derivative | Aza-Morita–Baylis–Hillman | N-Boc-isatin imines and Acrolein | Chiral 3-Amino-2-oxindoles | 95-98% ee rsc.org |
Reactivity and Derivatization of Methyl Oxindole 7 Carboxylate
Reactions at the Ester Moiety
The methyl carboxylate group at the C-7 position is a key functional handle for derivatization. It undergoes typical reactions of an aromatic ester, allowing for its conversion into other functional groups.
Hydrolysis: The ester group of methyl oxindole-7-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is fundamental for creating oxindole-7-carboxylic acid, which can serve as a precursor for further derivatization. For instance, in related oxindole (B195798) systems, the hydrolysis of a methyl ester is a key step that often precedes decarboxylation to yield the parent oxindole. google.comgoogle.com The process typically involves heating the ester in the presence of an aqueous acid (like HCl) or a base (like NaOH), followed by acidification to protonate the resulting carboxylate salt.
Transesterification: This process allows for the conversion of the methyl ester into other alkyl esters by reacting it with a different alcohol. masterorganicchemistry.com The reaction can be catalyzed by either acids (e.g., H₂SO₄, HBr) or bases (e.g., alkoxides like sodium ethoxide). masterorganicchemistry.comresearchgate.net To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.com This equilibrium-driven reaction is versatile for introducing different ester groups, which can modify the compound's physical and chemical properties. researchgate.netresearchgate.net
Table 1: Representative Ester Conversion Reactions
| Reaction Type | Reagents & Conditions | Product |
| Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | Oxindole-7-carboxylic acid |
| Transesterification | R-OH, Acid or Base Catalyst, Heat | Alkyl oxindole-7-carboxylate |
The ester functionality can be readily converted into a variety of other carboxylic acid derivatives, most notably amides. researchgate.net
Amide Formation: The most common method for converting the methyl ester to an amide involves direct aminolysis, where the ester is heated with a primary or secondary amine. organic-chemistry.org While this reaction can sometimes be slow, it can be facilitated by catalysts. nih.gov Alternatively, a two-step process is often more efficient: first, the ester is hydrolyzed to the carboxylic acid, which is then coupled with an amine using a standard coupling agent (e.g., HBTU, DCC) or after conversion to a more reactive species like an acyl chloride (using SOCl₂ or (COCl)₂). libretexts.org This approach provides a versatile route to a wide range of N-substituted oxindole-7-carboxamides. researchgate.net
Reactivity of the Oxindole Core
The oxindole nucleus possesses several reactive sites, but the methylene (B1212753) group at the C-3 position is particularly important due to the acidity of its protons, making it a focal point for derivatization. semanticscholar.orgnih.gov
The C-3 position is flanked by an amide carbonyl and an aromatic ring, which activate the C-H bonds for deprotonation. The resulting enolate is a potent nucleophile, serving as the key intermediate in numerous carbon-carbon bond-forming reactions. nih.govacs.org This reactivity is central to the synthesis of 3-substituted and 3,3-disubstituted oxindoles, which are prevalent motifs in pharmaceuticals. nih.gov
The dual nature of the oxindole core allows for reactions with both electrophiles and nucleophiles at or adjacent to the C-3 position.
Electrophilic Additions: The nucleophilic C-3 enolate readily reacts with a variety of electrophiles. bhu.ac.in A primary example is alkylation, where treatment with a base followed by an alkyl halide introduces an alkyl group at the C-3 position. acs.org Direct C-3 alkylation can be challenging but has been achieved using specific catalytic systems, such as a B(C₆F₅)₃ catalyst with amine-based alkylating agents. acs.org Other electrophilic reactions include cyanomethylenation and fluorination, which introduce valuable functional groups. nih.govbeilstein-journals.org
Nucleophilic Additions: While the C-3 position itself is nucleophilic, it can be functionalized to become an electrophilic center susceptible to nucleophilic attack. This is commonly achieved by introducing an electron-withdrawing group at C-3, often through a Knoevenagel condensation with an aldehyde to form a 3-alkylidene oxindole. This creates an α,β-unsaturated system that is an excellent Michael acceptor. semanticscholar.org These intermediates can then react with a wide range of nucleophiles (such as enolates, amines, and thiols) in conjugate addition reactions to generate complex 3,3-disubstituted oxindoles. rsc.orgnih.gov The direct asymmetric nucleophilic addition to isatin-derived ketimines is another powerful strategy to construct chiral 3-substituted 3-aminooxindoles. chinesechemsoc.org
Table 2: Examples of Reactions at the C-3 Position
| Reaction Type | Key Reagent(s) | Resulting Structure | Reference(s) |
| Alkylation | Amine-based alkylating agent, B(C₆F₅)₃ | 3-Alkyl-oxindole | acs.org |
| Cyanomethylenation | Acetonitrile, t-BuOOt-Bu | 3-Cyanomethylene-oxindole | nih.gov |
| Michael Addition | Methyl vinyl ketone, Organocatalyst | 3-Alkyl-3-substituted-oxindole | nih.gov |
| Mannich-type Reaction | N-Boc imine, Chiral catalyst | 3-Amino-3-substituted-oxindole | chinesechemsoc.org |
The oxindole scaffold, particularly when functionalized at the C-3 position, can participate in various pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for rapidly building molecular complexity and constructing spirocyclic systems.
[3+2] Cycloadditions: 3-Alkylidene oxindoles can act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides or nitrones. nih.govacs.org These reactions provide access to spiro-pyrrolidinyl and spiro-isoxazolidinyl oxindoles, which are important heterocyclic motifs. Catalytic asymmetric versions of these reactions have been developed to control the stereochemistry of the newly formed chiral centers. whiterose.ac.uk
Diels-Alder Reactions ([4+2] Cycloadditions): While less common, the oxindole core can be incorporated into Diels-Alder reaction schemes. A 3-alkenyl-oxindole can function as the dienophile, reacting with a suitable diene to form spirocyclic six-membered rings. The efficiency and stereoselectivity of these reactions can be enhanced by using Lewis acid catalysts and performing the reaction in aqueous media. researchgate.net
These pericyclic reactions underscore the versatility of the oxindole core in advanced synthetic applications, enabling the construction of complex, three-dimensional architectures from relatively simple precursors. researchgate.net
Reactions at the Nitrogen Atom (N-1)
The nitrogen atom (N-1) within the oxindole ring is a critical site for introducing molecular diversity. Its reactivity, particularly through alkylation and acylation, allows for the modification of the compound's electronic and steric profile, which can be pivotal for subsequent synthetic steps or for tuning biological activity. semanticscholar.org
Alkylation and Acylation Reactions
N-alkylation and N-acylation are foundational methods for functionalizing the oxindole core. semanticscholar.org These reactions generally proceed by deprotonating the N-H group with a suitable base to form a nucleophilic amide, which subsequently attacks an electrophilic alkylating or acylating agent. In the context of synthesizing spirocyclic oxindoles, N-alkylation has been performed using strong bases like sodium hexamethyldisilazide or lithium diisopropylamide to generate a dianion, which is then reacted with an appropriate electrophile. nih.gov However, the presence of the electron-withdrawing carboxylate group at the C-7 position in this compound can decrease the nucleophilicity of the corresponding enolate anion, making alkylation at other positions more challenging. nih.gov
While direct examples for this compound are not prevalent in the provided results, the chemistry of related oxindoles provides a strong precedent. For instance, N-alkylation of 6-bromoisoindigo, a related dimeric oxindole structure, has been accomplished using branched alkyl bromides. semanticscholar.org Similarly, N-acylation is a common transformation. In the synthesis of indole-based compounds, acylation can occur at the nitrogen atom, and in some cases, competition between N-acylation and C-3 acylation is observed. semanticscholar.org
Reactions on the Aromatic Ring (Beyond C-7)
The aromatic portion of the oxindole scaffold can undergo electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regioselectivity and rate of these reactions are dictated by the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), an electrophile is attacked by the π-electrons of the aromatic ring, leading to a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iq The reaction concludes with the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com The substituents on the benzene (B151609) ring play a crucial role in directing the incoming electrophile. wvu.edu
For this compound, the aromatic ring is influenced by two key groups: the amide moiety and the methyl carboxylate group at C-7. The amide nitrogen has a lone pair of electrons that can be donated into the ring, acting as an activating group and directing incoming electrophiles to the ortho and para positions (C-6 and C-4, respectively). wvu.edu Conversely, the carbonyl of the amide and the ester group at C-7 are electron-withdrawing, which deactivates the ring, making it less reactive than benzene. wvu.edu This deactivating effect can make EAS reactions more challenging to achieve. nih.gov
Exploration of Domino and One-Pot Reactions Involving this compound
Domino and one-pot reactions are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single reaction vessel, thereby minimizing purification steps and reducing waste. nih.gov The oxindole scaffold, with its multiple reactive sites, is an excellent substrate for such transformations. semanticscholar.org
While specific domino reactions starting directly with this compound are not detailed in the provided search results, related isatin (B1672199) (indole-2,3-dione) derivatives, which are oxidized forms of oxindoles, are extensively used. For example, a one-pot, zinc-mediated domino reaction has been developed to synthesize spiro-oxindoles with α-methylene-γ-butyrolactones from isatins and methyl 2-(bromomethyl)acrylate. mdpi.com Notably, this reaction was successful with isatin substrates bearing a carboxylic acid group at the 7-position, yielding the desired products in good to excellent yields. mdpi.com This demonstrates the compatibility of the C-7 carboxylate functionality with such multi-step sequences.
Furthermore, three-component domino reactions involving isatins, an active methylene compound, and another component are common for synthesizing spiro[indoline-3,4'-pyran] conjugates, often in environmentally benign aqueous media. tandfonline.com These examples underscore the potential of this compound to serve as a key building block in similar multicomponent strategies to rapidly generate molecular complexity. tandfonline.commdpi.com
Stereoselective Transformations and Chiral Pool Applications
The development of methods to control the stereochemistry at the C-3 position of the oxindole ring is a significant area of research, as this position is often a stereocenter in biologically active molecules.
Asymmetric catalysis, using chiral catalysts to control the formation of stereoisomers, is a powerful approach for synthesizing enantioenriched oxindole derivatives. nih.govnih.gov Various catalytic stereoselective reactions have been developed for the oxindole scaffold, including aldol (B89426) reactions, Michael additions, and allylic alkylations, often leading to products with high enantioselectivity. mdpi.comnih.gov For instance, bifunctional organocatalysts have been employed in domino reactions to create spirocyclic oxindoles with excellent enantioselectivity. mdpi.com
The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. mdpi.com While this compound itself is not chiral, it can be a precursor to chiral molecules. For example, a catalytic asymmetric [3+2] annulation of a symmetric isoindigo (a dimer of oxindole units) with an allene, followed by ozonolysis and decarboxylation, has been used to generate a chiral bisoxindole intermediate. researchgate.net This intermediate can then be elaborated into complex natural products.
The application of palladium-catalyzed asymmetric addition of oxindoles to allenes represents another advanced method for constructing chiral oxindole derivatives, providing products with two adjacent stereocenters, one of which is a quaternary carbon, in high yield and stereoselectivity. nih.gov These sophisticated stereoselective transformations highlight the vast potential for converting this compound and related structures into valuable, optically active compounds. metu.edu.tr
Future Research Directions and Translational Perspectives for Oxindole Chemistry
Development of Novel Catalytic Systems for Oxindole (B195798) Synthesis
The synthesis of oxindoles, particularly complex and chiral structures, is heavily reliant on the development of efficient catalytic systems. Future research will likely focus on creating more sophisticated and effective catalysts that offer high enantioselectivity, broader substrate scope, and milder reaction conditions.
Current research has established a strong foundation with various catalytic approaches. These include:
Transition Metal Catalysis : Metals like palladium, copper, rhodium, and ytterbium have been instrumental in developing enantioselective syntheses. rsc.orgbeilstein-journals.org Palladium-catalyzed reactions, for instance, are used for intramolecular amidation to form the oxindole core, a process that has been optimized for scalability. thieme-connect.comthieme-connect.com Chiral Au(I) and Hg(II) catalysts have been identified for olefin cyclopropanation of diazooxindoles. acs.org
Organocatalysis : Chiral organocatalysts, such as those derived from cinchona alkaloids and phosphoramide, have emerged as powerful tools for constructing quaternary and spirocyclic oxindoles. acs.orgnih.gov Bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously are particularly promising for achieving high stereocontrol. rsc.org For example, a quinidine (B1679956) catalyst bearing a 2-aminopyrimidin-4(1H)-one moiety has been developed for enantioselective aldol (B89426) reactions of isatins. beilstein-journals.org
Biocatalysis : The use of enzymes (biocatalysis) is a growing area, offering high selectivity under mild, environmentally friendly conditions. researchgate.net Lipases have been used for the stereoselective desymmetrization of oxindole diols, and research is exploring the integration of enzymatic processes with electrocatalysis for C-3 alkylation reactions. researchgate.net
Future work will likely involve designing novel ligands for transition metals, developing new classes of bifunctional organocatalysts, and engineering enzymes for non-natural reactions to access novel oxindole structures. rsc.orgchim.it The development of heterogeneous catalysts, which can be easily recovered and reused, is also a key direction for improving the sustainability of these synthetic methods. sjp.ac.lkacs.org
| Catalyst Type | Example Catalyst/System | Application | Reference |
| Transition Metal | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Intramolecular amidation/cyclization | thieme-connect.com |
| Transition Metal | Yb(OTf)₃/PyBox | Enantioselective decarboxylative addition | beilstein-journals.org |
| Organocatalyst | Cinchona-alkaloid-derived phosphoramide | Michael addition of unprotected 3-substituted oxindoles | acs.orgnih.gov |
| Biocatalyst | Candida antarctica lipase (B570770) B (CALB) | Nonnatural C-3 alkylation reaction | researchgate.net |
| Heterogeneous | Polymer-supported N-heterocyclic carbene-Pd complex | C(sp³)–H intramolecular arylation | acs.org |
Expansion of Reaction Scope for Diverse Oxindole Architectures
While numerous methods exist for synthesizing the basic oxindole core, a primary objective of future research is to expand the scope of reactions to create more diverse and structurally complex architectures. rsc.orgresearchgate.net The substituents and their stereochemistry at the C3 position often have a significant impact on biological activity, making the synthesis of 3,3-disubstituted and spirocyclic oxindoles a key focus. rsc.orgacs.org
Key strategies for expanding structural diversity include:
Tandem and Cascade Reactions : One-pot tandem sequences allow for the rapid assembly of complex molecules from simple starting materials, increasing efficiency and reducing waste. nih.gov Examples include Morita–Baylis–Hillman/bromination/[3+2] annulation and hydrogenation/ketimine formation/asymmetric 6π electrocyclization sequences. acs.org Asymmetric cascade reactions involving precursors like 3-isothiocyanato oxindoles have been developed to synthesize novel spiro[imidazolidine-4,3'-oxindole] derivatives. chim.it
Multicomponent Reactions (MCRs) : MCRs, such as the Ugi four-component reaction, are highly efficient for generating libraries of structurally diverse oxindoles from simple building blocks in a single step. uc.pt
C-H Functionalization : Direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents onto the oxindole scaffold without the need for pre-functionalized substrates. acs.org
Photoredox Catalysis : Visible-light-induced reactions are emerging as a powerful tool, enabling the use of (hetero)aryl radicals generated from readily available halides to construct 3,3′-disubstituted oxindoles. rsc.orgacs.orgsioc-journal.cn
The development of methods to construct sterically congested oxindoles and to incorporate a wider range of functional groups will continue to be a priority. nih.govrsc.org This expansion is crucial for creating new chemical entities for drug discovery programs. nih.gov
| Reaction Type | Description | Example Application | Reference |
| Tandem Reaction | A sequence of intramolecular reactions in one pot. | Synthesis of 3,3-disubstituted oxindoles. | nih.gov |
| Cascade Reaction | A process involving two or more bond-forming transformations. | Michael/cyclization cascade for spirooxindole synthesis. | chim.it |
| Multicomponent Reaction | Three or more reactants combine in a single step. | Ugi reaction for oxindole derivatives with linear amides. | uc.pt |
| Photoredox Catalysis | Uses visible light to initiate radical reactions. | Synthesis of 3,3′-disubstituted oxindoles from aryl halides. | rsc.org |
Integration of Advanced Computational Methods in Synthetic and Biological Research
Computational chemistry is becoming an indispensable tool in both the synthesis and biological evaluation of oxindole derivatives. nih.gov Integrating these methods more deeply into the research workflow can accelerate the discovery and development of new compounds.
Future applications of computational methods include:
Rational Drug Design and Virtual Screening : Molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict the binding affinity of designed oxindole derivatives to specific biological targets, such as protein kinases (e.g., VEGFR-2, Aurora A kinase). researchgate.netbenthamdirect.comnih.gov This allows for the in silico screening of large virtual libraries to prioritize candidates for synthesis. nih.gov
Mechanism Elucidation : Density Functional Theory (DFT) calculations are employed to study reaction mechanisms, transition states, and the stability of intermediates. acs.orgacs.org This insight helps in optimizing reaction conditions and designing more efficient synthetic routes.
Target Identification : In silico repurposing strategies, which use computational tools to screen existing compounds against databases of biological targets, can identify new therapeutic uses for known oxindole scaffolds. nih.gov
Pharmacokinetic Prediction : Computational models can predict the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of ligand-receptor complexes, confirming the stability of binding modes predicted by docking studies. nih.govmdpi.com
The synergy between computational prediction and experimental validation will continue to be a powerful paradigm in oxindole chemistry, guiding synthetic efforts toward molecules with higher potency and more favorable pharmacological profiles. tandfonline.com
Exploration of Methyl Oxindole-7-carboxylate in New Therapeutic Areas
While the broader oxindole class has been extensively studied for various biological activities, specific research on this compound is still nascent. researchgate.net Future research should focus on synthesizing this specific derivative and screening it for a range of therapeutic applications, leveraging the knowledge gained from other functionalized oxindoles.
Based on the established biological profile of the oxindole scaffold, potential therapeutic areas for this compound include:
Anticancer Activity : This is the most widely investigated activity for oxindoles. researchgate.net Many derivatives function as kinase inhibitors, targeting enzymes like VEGFR-2, Plk4, and Aurora A kinase, which are crucial for tumor growth and angiogenesis. nih.govnih.govpensoft.net Future studies could evaluate this compound for its potential to inhibit these or other cancer-related kinases.
Antimicrobial and Antiviral Activity : Oxindole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. researchgate.netajgreenchem.comtandfonline.comnih.gov For example, some spirooxindoles are effective against Klebsiella pneumoniae, and others have been investigated as inhibitors of the SARS-CoV-2 spike protein interaction with ACE2. nih.govresearchgate.net Screening this compound against a panel of pathogenic microbes and viruses could uncover new anti-infective leads.
Anti-inflammatory Activity : Certain oxindole conjugates have demonstrated potent anti-inflammatory effects, acting as dual inhibitors of COX and 5-LOX enzymes. nih.gov The anti-inflammatory potential of this compound represents another unexplored avenue.
Neuroprotection : The oxindole core is present in compounds with neuroprotective properties, and some derivatives have been explored as NMDA receptor blockers or AChE inhibitors for conditions like Alzheimer's disease. researchgate.netuc.pt
Systematic biological screening, guided by computational predictions, will be essential to unlock the therapeutic potential of this compound and define its unique pharmacological profile.
Sustainable and Scalable Synthesis of Oxindole Derivatives for Research and Development
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. sjp.ac.lk For oxindole derivatives to be viable for large-scale production for research and potential commercialization, synthetic methods must be not only efficient but also sustainable and scalable. thieme-connect.comnih.gov
Future research will emphasize:
Green Solvents and Catalysts : A major focus is replacing hazardous organic solvents with greener alternatives like water, ethanol-water mixtures, or specialized green solvents like cyclopentyl methyl ether (CPME). sjp.ac.lksjp.ac.lkacs.org The use of catalyst-free reactions in water or the development of recyclable heterogeneous catalysts are key strategies. sjp.ac.lk
Energy Efficiency : Microwave-assisted synthesis and visible-light photoredox catalysis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgnih.govajgreenchem.com
Atom Economy : Designing reactions, such as multicomponent and cascade reactions, that incorporate most of the atoms from the starting materials into the final product minimizes waste. sjp.ac.lkuc.pt
Transition-Metal-Free Protocols : Developing synthetic routes that avoid heavy or toxic transition metals is a significant goal, with methods using organocatalysis or visible light gaining prominence. rsc.orgacs.orgbohrium.com
Scalability : Ensuring that a developed synthetic route is scalable is critical for translational research. thieme-connect.com Processes that avoid chromatographic purification and can be run on a multi-gram scale are highly desirable. thieme-connect.comrsc.org Continuous-flow synthesis using immobilized catalysts is a promising approach for achieving scalable and waste-minimized production. acs.org
The development of practical, cost-effective, and environmentally benign syntheses will be crucial for advancing oxindole-based compounds from the laboratory to clinical and industrial applications. sjp.ac.lkrsc.org
Mechanistic Elucidation of Promising Biological Activities
To advance promising oxindole derivatives into therapeutic agents, a deep understanding of their mechanism of action is required. While many compounds have been identified with potent biological activity, the precise molecular interactions and downstream cellular effects are often not fully understood.
Future research in this area should concentrate on:
Target Deconvolution and Validation : For compounds identified through phenotypic screening, identifying the specific molecular target(s) is a critical step. This can involve techniques like chemical proteomics, genetic screening, and computational target prediction. nih.gov
Structural Biology : Obtaining co-crystal structures of active oxindole derivatives bound to their target proteins provides definitive evidence of the binding mode and crucial interactions. This structural information is invaluable for guiding further structure-activity relationship (SAR) studies and optimizing lead compounds.
Biophysical and Biochemical Assays : Detailed enzymatic and cellular assays are needed to quantify the inhibitory potency (e.g., IC₅₀ values), selectivity against related targets, and the effect on cellular pathways. nih.gov
Mechanistic Studies of Synthetic Reactions : A clear understanding of the reaction mechanism for the synthesis of these compounds is vital. acs.org Rigorous kinetic, thermodynamic, and computational interrogations can reveal rate-limiting steps and help in the rational design of more efficient synthetic protocols. nih.gov For instance, detailed studies on photoinduced radical-coupling reactions have identified key photosensitive intermediates, providing insight for optimizing these transformations. rsc.org
A thorough mechanistic elucidation not only strengthens the case for a particular compound's therapeutic potential but also provides fundamental knowledge that can be applied to the design of next-generation oxindole-based drugs. nih.govtandfonline.com
Q & A
Basic: What are the optimized synthetic routes for methyl oxindole-7-carboxylate, and how can purity be validated?
This compound is typically synthesized via cyclization reactions using precursors such as anthranilic acid derivatives or substituted indole intermediates. Key steps include:
- Cyclization under acidic or basic conditions (e.g., HCl or NaOH catalysis) to form the oxindole core .
- Esterification with methylating agents (e.g., methyl chloride or dimethyl sulfate) to introduce the carboxylate group .
For purity validation: - High-Performance Liquid Chromatography (HPLC) is recommended to assess chemical purity (>95% threshold for biological assays) .
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are critical to confirm structural integrity and detect impurities .
Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., the methyl ester at C7 and oxindole ring protons) .
- Fourier-Transform Infrared (FT-IR) : Identify functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹) .
- Crystallography :
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:
- Variability in assay conditions (e.g., cell lines, incubation times, or solvent controls).
- Structural heterogeneity (e.g., impurities or stereochemical variations in derivatives).
Methodological solutions : - Dose-response meta-analysis : Combine data from multiple studies to identify trends and outliers .
- Replication studies : Standardize protocols (e.g., use identical cell lines and IC₅₀ calculation methods) to isolate structure-activity relationships .
Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive/non-competitive binding .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., kinases or proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis studies : Identify critical residues in enzyme active sites through site-directed mutagenesis .
Basic: What are the documented biological activities of this compound, and how should researchers design preliminary assays?
Reported activities include:
- Antimicrobial : Moderate inhibition of Gram-positive bacteria (e.g., S. aureus) at 50–100 µM .
- Anticancer : Cytotoxicity in human cancer cell lines (e.g., HeLa) with IC₅₀ values of 10–20 µM .
Assay design guidelines : - Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO).
- Use triplicate measurements and dose ranges spanning 0.1–100 µM .
Advanced: How can crystallographic data for this compound inform the design of analogs with improved solubility?
- Analyze hydrogen-bond acceptors/donors and hydrophobic regions from X-ray structures to guide derivatization .
- Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions (e.g., C3 or C5) to enhance aqueous solubility without disrupting bioactivity .
- Validate solubility improvements via shake-flask method (UV-Vis quantification) .
Advanced: What statistical approaches are critical for analyzing dose-response data in this compound studies?
- Nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
- Principal Component Analysis (PCA) to identify outliers in high-throughput screening datasets .
Basic: How should researchers address reproducibility challenges in synthesizing this compound derivatives?
- Document reaction parameters (temperature, solvent purity, catalyst batch) in detail .
- Provide supplementary data (e.g., NMR spectra, HPLC chromatograms) to enable independent verification .
- Use reagent-grade chemicals and anhydrous conditions to minimize variability .
Advanced: What strategies optimize the synthesis of this compound for scale-up in academic labs?
- Flow chemistry : Improve yield and reduce side reactions via continuous processing .
- Green chemistry principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy .
Advanced: How can systematic reviews and meta-analyses strengthen the evidence base for this compound’s pharmacological potential?
- Follow PRISMA guidelines to ensure transparent literature screening and data extraction .
- Stratify studies by experimental design (e.g., in vitro vs. in vivo) to account for heterogeneity .
- Assess publication bias using funnel plots or Egger’s regression test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
